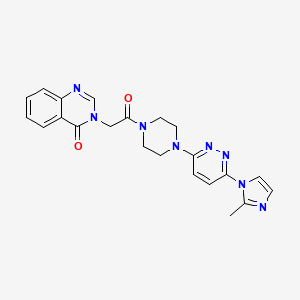

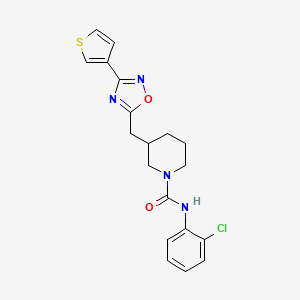

![molecular formula C19H19FN2O3 B2381375 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-67-5](/img/structure/B2381375.png)

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Selective Kinase Inhibition

Compounds with specific substituents, such as fluorine and methoxy groups, have been explored for their role as selective inhibitors of kinase enzymes, demonstrating potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show potent inhibition of Met kinase, a target in cancer therapy (Schroeder et al., 2009).

Neuroreceptor Imaging

Fluorinated benzamide derivatives have been utilized as molecular imaging probes to study neuroreceptor densities in the brain. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used with positron emission tomography (PET) to quantify serotonin 1A receptor densities, offering insights into neurological conditions such as Alzheimer's disease (Kepe et al., 2006).

Orexin Receptor Antagonism

Selective antagonism of orexin receptors by compounds like GSK1059865, which has structural features similar to those in benzamide derivatives, has been studied for its role in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).

HIV-1 Attachment Inhibition

Benzamide derivatives, through modification of the piperazine ring, have shown efficacy in inhibiting HIV-1 attachment, a critical step in viral infection. This indicates potential use in the development of new antiviral therapies (Wang et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitphosphodiesterase , which plays a crucial role in signal transduction by breaking down cyclic nucleotides like cAMP and cGMP.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Inhibition of phosphodiesterase can affect various cellular processes, including signal transduction pathways involving cyclic nucleotides .

Pharmacokinetics

Similar compounds have been described asorally bioavailable , suggesting that this compound may also have good oral bioavailability.

Result of Action

Inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, which can have various effects on cellular function .

properties

IUPAC Name |

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBSQKJWRFGERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)

![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)

![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)